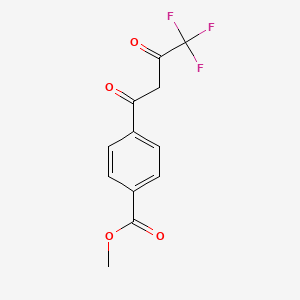

(4-Methoxycarbonylbenzoyl)trifluoroacetone

Descripción general

Descripción

Métodos De Preparación

The synthesis of (4-Methoxycarbonylbenzoyl)trifluoroacetone typically involves the reaction of 4-methoxycarbonylbenzoyl chloride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

(4-Methoxycarbonylbenzoyl)trifluoroacetone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetone group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Reagent in Organic Synthesis

(4-Methoxycarbonylbenzoyl)trifluoroacetone serves as a reagent in numerous organic synthesis reactions. It is particularly useful in the formation of complex molecules due to its ability to participate in various chemical transformations. For example, it can be utilized in the synthesis of trifluoromethylated compounds, which are important in pharmaceuticals and agrochemicals.

Mechanism of Action

The compound interacts with specific molecular targets, forming complexes with metal ions that can modulate enzyme activity and influence biochemical pathways. This property is crucial for developing new synthetic methodologies that require precise control over reaction conditions.

Biological Research Applications

Proteomics Research

In proteomics, this compound is employed to study protein interactions and functions. Its ability to modify proteins through covalent bonding allows researchers to investigate protein dynamics and mechanisms of action in cellular processes.

Potential Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a candidate for drug development. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Industrial Applications

Production of Specialty Chemicals

The compound is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components. Its unique properties make it suitable for applications in the manufacturing of high-performance materials.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant inhibitory effects against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into its potential as a therapeutic agent.

Case Study 2: Protein Interaction Studies

Research focused on the interaction between this compound and specific enzymes demonstrated its capability to inhibit enzyme activity selectively. This study utilized kinetic assays to quantify the binding affinity and inhibition constants, providing insights into the compound's potential applications in drug design.

Mecanismo De Acción

The mechanism of action of (4-Methoxycarbonylbenzoyl)trifluoroacetone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes .

Comparación Con Compuestos Similares

(4-Methoxycarbonylbenzoyl)trifluoroacetone can be compared with other similar compounds, such as:

(4-Methoxycarbonylbenzoyl)acetone: This compound lacks the trifluoro group, which can affect its reactivity and applications.

(4-Methoxycarbonylbenzoyl)hexafluoroacetone: This compound has additional fluorine atoms, which can enhance its stability and reactivity in certain reactions.

The unique presence of the trifluoroacetone group in this compound makes it distinct and valuable for specific research applications .

Actividad Biológica

(4-Methoxycarbonylbenzoyl)trifluoroacetone is a compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemical research. Its unique structure, characterized by a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. This article delves into its biological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₁₂H₉F₃O₄

- Molecular Weight : 274.19 g/mol

- Appearance : Yellowish-brown solid

The trifluoromethyl group in this compound contributes to its increased reactivity and biological properties, allowing it to interact effectively with various biomolecules.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The compound's ability to interact with microbial membranes may disrupt cellular functions, leading to bactericidal effects. Further research is required to elucidate the specific mechanisms involved and to determine the spectrum of its antimicrobial efficacy.

Anticancer Potential

Research suggests that this compound may possess anticancer properties. Initial findings indicate that it may inhibit the proliferation of certain cancer cell lines. The compound's interaction with specific receptors or enzymes could modulate signaling pathways involved in cell growth and apoptosis.

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Interaction : Binding affinity studies have shown that this compound interacts with various proteins and enzymes, potentially altering their activity and influencing metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cellular signaling, which could explain its effects on cell growth and survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially leading to disruption of microbial cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trifluoroacetone | C₃H₃F₃O | Simple ketone structure; used as a solvent |

| Hexafluoroacetone | C₃F₆O | Highly electrophilic; used in fluorination |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Lacks trifluoromethyl group; simpler structure |

| Benzoylacetone | C₉H₈O₂ | Contains acyl functional group; less fluorinated |

This table illustrates the distinct positioning of this compound within a broader class of organofluorine compounds, emphasizing its unique chemical properties that enhance biological activity.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics.

-

Cancer Cell Line Inhibition :

- Research involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. The study suggested potential pathways for further investigation into its use as an anticancer agent.

Propiedades

IUPAC Name |

methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O4/c1-19-11(18)8-4-2-7(3-5-8)9(16)6-10(17)12(13,14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXKGQWTENBINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676012 | |

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-42-9 | |

| Record name | Methyl 4-(4,4,4-trifluoro-3-oxobutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.